(R)-3-Fluoropiperidin-4-one
Description
Significance of Fluorinated N-Heterocycles in Modern Chemical Research
The introduction of fluorine into N-heterocycles can profoundly alter their physical, chemical, and biological properties. nih.govbeilstein-journals.org Fluorine's high electronegativity can influence the basicity of the nitrogen atom, affecting the molecule's pKa and its interactions with biological targets. nih.govresearchgate.net This modulation of electronic properties can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. tandfonline.com
Overview of Piperidinone Scaffolds as Chiral Building Blocks
Piperidinone scaffolds are prevalent in a wide array of natural products and synthetic pharmaceuticals, serving as crucial intermediates in their synthesis. nih.govrsc.org The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a common motif in approved drugs. researchgate.net When a carbonyl group is introduced to form a piperidinone, the scaffold becomes a versatile platform for further chemical modifications.
The true power of piperidinone scaffolds in organic synthesis lies in their use as chiral building blocks. acs.orgacs.org The presence of stereocenters in the piperidine ring can significantly influence a molecule's biological activity. researchgate.net Chiral piperidinones provide a stereochemically defined template from which complex, multi-substituted piperidine derivatives can be constructed with high levels of stereocontrol. rsc.org These chiral scaffolds are instrumental in the synthesis of alkaloids and other biologically active compounds. acs.org The ability to introduce substituents at various positions on the piperidinone ring with defined stereochemistry is a key strategy in medicinal chemistry for optimizing drug-like properties. researchgate.net
Research Trajectories for Asymmetrically Substituted Piperidinones
Current research in the field of asymmetrically substituted piperidinones is focused on the development of novel and efficient synthetic methodologies to access these valuable chiral building blocks. A significant area of investigation involves the use of catalytic asymmetric reactions, such as the vinylogous Mannich reaction, to create chiral piperidinone structures. rsc.org These methods aim to provide high yields and excellent stereoselectivity, enabling the synthesis of a diverse range of enantiomerically enriched piperidinone derivatives.
Another key research trajectory is the further functionalization of these asymmetrically substituted piperidinones. rsc.org Once the chiral core is established, chemists explore various reactions to introduce additional substituents and build molecular complexity. This includes alkylation, acylation, and other carbon-carbon bond-forming reactions. rsc.org The development of methods for the stereocontrolled reduction of the ketone functionality to an alcohol, or its conversion to other functional groups, is also an active area of research. acs.org These synthetic efforts are often directed towards the total synthesis of natural products or the creation of analogues of existing drugs for structure-activity relationship studies. acs.orgnih.gov The ultimate goal is to expand the chemical space of accessible chiral piperidine-based molecules for applications in drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(3R)-3-fluoropiperidin-4-one |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m1/s1 |
InChI Key |
GYCGAPQMEYPDIJ-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@H](C1=O)F |
Canonical SMILES |
C1CNCC(C1=O)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for R 3 Fluoropiperidin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.org For (R)-3-Fluoropiperidin-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses is essential for unambiguous structural confirmation. wikipedia.org
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses for Structural Confirmation
A complete assignment of the NMR spectra is the first step in confirming the molecular structure of this compound.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atom of the carbonyl group (C4) is characteristically found at a very low field (around 190-210 ppm). pdx.educompoundchem.com The carbon atom bonded to the fluorine (C3) would also be significantly downfield-shifted. The chemical shifts of the other piperidine (B6355638) ring carbons (C2, C5, C6) would appear at higher fields. chemicalbook.com
¹⁹F NMR Analysis: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.org Its large chemical shift range makes it an excellent tool for identifying fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to a secondary carbon. This signal would be split into a multiplet due to coupling with adjacent protons (H3 and the protons on C2 and C5). huji.ac.il
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | NH | Variable (1.0 - 4.0) | Solvent, concentration, H-bonding |
| CH F | ~4.5 - 5.5 | Electronegative F and C=O group | |
| CH ₂ (adjacent to N) | ~2.8 - 3.5 | Electronegative N atom | |
| CH ₂ (adjacent to C=O) | ~2.5 - 3.0 | Anisotropy of C=O group | |
| ¹³C | C =O (C4) | ~205 - 215 | Carbonyl group |
| C HF (C3) | ~85 - 95 | Electronegative F atom (C-F bond) | |
| C H₂ (adjacent to N) | ~45 - 55 | Electronegative N atom | |
| C H₂ (adjacent to C=O) | ~35 - 45 | Carbonyl group | |
| ¹⁹F | CF | ~ -180 to -220 | Aliphatic C-F bond |
Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary. pdx.educhemicalbook.comchemicalbook.comcsustan.edu
Advanced NMR Techniques for Conformational Analysis (e.g., Double-Quantum Filtered COSY, Line-Shape Analysis)
Beyond simple structural confirmation, advanced NMR techniques are employed to determine the three-dimensional solution-state conformation of the piperidine ring.
Double-Quantum Filtered COSY (DQF-COSY): This experiment is used to establish proton-proton scalar coupling connectivities. For this compound, a DQF-COSY spectrum would map the correlations between all J-coupled protons, helping to trace the carbon skeleton of the piperidine ring and assign specific proton signals. researchgate.net The magnitude of the coupling constants (J-values) derived from the high-resolution spectrum can provide crucial information about the dihedral angles between protons, which in turn helps to define the chair or boat conformation of the piperidine ring. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are powerful for determining spatial proximity between atoms, irrespective of whether they are connected by chemical bonds. mdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å). mdpi.com For this compound, NOESY can distinguish between axial and equatorial positions of the fluorine atom and the protons on the ring. For instance, observing a NOE between the fluorine atom and axial protons on the same side of the ring would support a specific chair conformation. mdpi.comnih.gov This technique is instrumental in understanding the conformational preferences of the molecule in solution. mdpi.com
X-ray Crystallography and Diffraction Studies
X-ray diffraction techniques provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.
Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic structure of a crystalline molecule. pdx.edu By diffracting X-rays off a single, well-ordered crystal, a unique diffraction pattern is generated that can be mathematically resolved into a detailed 3D model of the electron density, and thus the atomic positions. pdx.edu
For a chiral molecule like this compound, this technique is crucial for confirming the absolute configuration of the stereocenter at the C3 position. The analysis can definitively establish the (R) or (S) configuration. While a specific crystal structure for this compound is not available in the reviewed literature, a study on the closely related compound 3-fluoropiperidine (B1141850) HCl successfully used X-ray analysis to determine its absolute configuration after synthesis. acs.org This demonstrates the power of the technique for assigning stereochemistry in this class of compounds.
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
While single-crystal XRD provides the structure of one perfect crystal, X-ray Powder Diffraction (XRPD) is used to characterize the bulk properties of a microcrystalline solid. wikipedia.org This technique is vital in pharmaceutical sciences for identifying crystalline phases (polymorphs), determining the degree of crystallinity, and ensuring batch-to-batch consistency. nih.govyoutube.com
An XRPD pattern is generated by exposing a powdered sample, containing millions of randomly oriented crystallites, to an X-ray beam. youtube.com The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. researchgate.net Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law. Different polymorphs or solvates of this compound would produce distinct XRPD patterns, allowing for their identification and characterization. youtube.com
Table 2: Illustrative Data Presentation for an XRPD Pattern
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 80 |
| 21.1 | 4.21 | 95 |
| 25.4 | 3.50 | 60 |
| 28.9 | 3.09 | 30 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Ancillary Spectroscopic Methods for Molecular Characterization
In addition to NMR and X-ray diffraction, other spectroscopic methods provide complementary information for a full molecular characterization.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. uhcl.edu Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the C=O stretch of the ketone (typically ~1715 cm⁻¹) and the N-H stretch of the secondary amine (typically ~3300-3500 cm⁻¹). researchgate.net The C-F bond also has a characteristic stretching vibration in the 1000-1400 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. For this compound (C₅H₈FNO), HRMS would confirm the elemental composition, providing strong evidence for the identity of the synthesized compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. perkinelmer.com For this compound, the FTIR spectrum provides definitive evidence for its key structural features: the ketone carbonyl group, the secondary amine N-H bond, the carbon-fluorine bond, and the aliphatic C-H bonds of the piperidine ring.
The analysis of the FTIR spectrum of this compound would reveal characteristic absorption bands. The most prominent of these is the strong, sharp peak corresponding to the C=O stretching vibration of the six-membered ring ketone, typically observed in the region of 1705-1725 cm⁻¹. Research on similar piperidin-4-one derivatives shows this peak appearing around 1708 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to produce a moderate absorption band in the 3300-3500 cm⁻¹ range. The C-F bond, a key feature of this molecule, is identified by its characteristic stretching vibration, which typically appears as a strong band in the 1000-1400 cm⁻¹ region. researchgate.net Additionally, the aliphatic C-H stretching and bending vibrations from the methylene (B1212753) groups of the piperidine ring would be observed around 2850-3000 cm⁻¹ and 1400-1470 cm⁻¹, respectively.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Ketone (C=O) | Stretch | 1705 - 1725 | Strong |
| Aliphatic C-H | Bend (Scissoring) | 1400 - 1470 | Variable |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |
This combination of absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification and functional group characterization of this compound.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light, providing detailed information about the molecular structure, particularly for non-polar bonds and symmetric vibrations which may be weak or inactive in FTIR spectra. nih.govaps.org For this compound, Raman spectroscopy is especially useful for probing the carbon backbone of the piperidine ring and the symmetric vibrations of its functional groups.
The Raman spectrum of this compound would be expected to show prominent peaks corresponding to the skeletal vibrations of the piperidine ring. The C-C bond stretching vibrations within the ring typically appear as a series of bands in the 800-1200 cm⁻¹ region. The symmetric stretching of the C=O group would also be observable, though often weaker than in the FTIR spectrum. The C-F bond would also exhibit a Raman active stretching mode. Analysis of related piperidine compounds provides a basis for predicting the spectral features. chemicalbook.comspectrabase.com The technique offers high specificity and can provide insights into the conformational state of the molecule in different environments. nih.gov
Table 2: Predicted Raman Shifts for this compound
| Functional Group / Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | Symmetric/Asymmetric Stretch | 2800 - 3000 | Strong |
| Ketone (C=O) | Stretch | 1700 - 1720 | Weak-Medium |
| C-H₂ | Twist/Wag | 1200 - 1450 | Medium |
| Piperidine Ring | Skeletal Vibrations (C-C Stretch) | 800 - 1200 | Strong |
The detailed vibrational information obtained from Raman spectroscopy, when combined with FTIR data, allows for a comprehensive understanding of the molecular structure and bonding in this compound.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound (molecular formula C₅H₈FNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its monoisotopic mass.
Upon ionization, typically through electron impact (EI), the molecular ion undergoes predictable fragmentation, providing valuable structural information. libretexts.org The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses. For piperidine-containing structures, a primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. researchgate.netmiamioh.edu In the case of this compound, this could involve the loss of an ethyl radical or a propyl fragment, depending on the specific cleavage site. The presence of the ketone and fluorine atom introduces additional fragmentation pathways, such as cleavage adjacent to the carbonyl group (loss of CO) or the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule. libretexts.org The presence of a single fluorine atom is confirmed by the absence of a significant M+2 isotope peak, which is characteristic of chlorine or bromine. libretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 117 | [C₅H₈FNO]⁺ | Molecular Ion (M⁺) |
| 99 | [C₅H₇NO]⁺ | M⁺ - HF |
| 88 | [C₄H₆NO]⁺ | α-cleavage at C2-C3 |
| 87 | [C₅H₈FN]⁺ | M⁺ - CO |
Analysis of these characteristic fragments allows for the confirmation of the molecular mass and the connectivity of the atoms within this compound, completing its structural elucidation. nih.gov
Theoretical and Computational Investigations of R 3 Fluoropiperidin 4 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.net It is particularly valuable for predicting structural parameters, vibrational frequencies, and electronic properties of compounds like piperidin-4-one derivatives. researchgate.net
While specific reaction mechanism studies for (R)-3-Fluoropiperidin-4-one are not extensively documented, DFT provides a robust framework for such investigations. For related piperidin-4-one systems, DFT has been successfully employed to map potential energy surfaces, identify transition states, and calculate activation energies for various reactions. researchgate.net This approach allows for the elucidation of reaction pathways, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon.
The process involves optimizing the geometries of reactants, products, and intermediate transition states. By calculating the energy differences between these structures, the feasibility of a proposed mechanism can be determined. For this compound, DFT could be used to understand how the fluorine substituent influences the regioselectivity and stereoselectivity of its reactions, providing insights into the electronic effects of the halogen on the transition state energies.
DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental results. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical FT-IR and NMR spectra that can be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net
For instance, the vibrational frequencies corresponding to the C=O stretch, C-F stretch, and N-H bend can be calculated and compared to experimental FT-IR spectra. Similarly, the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be predicted. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to predict the electronic absorption bands in the UV-Vis spectrum. researchgate.net
Table 1: Predicted Spectroscopic Data for a Piperidin-4-one Derivative using DFT This table is representative of the type of data generated for similar structures.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| FT-IR (cm⁻¹) | ||
| C=O Stretch | 1725 | 1718 |
| N-H Stretch | 3350 | 3340 |
| ¹H-NMR (ppm) | ||
| H at C2 (axial) | 3.15 | 3.10 |
| H at C2 (equatorial) | 2.85 | 2.80 |
| ¹³C-NMR (ppm) | ||
| C=O Carbon | 208.5 | 209.2 |
| C-F Carbon | 89.0 | 90.1 |
Source: Adapted from methodologies described in researchgate.net.
Conformational Analysis and Stereoelectronic Effects in Fluorinated Piperidinones
The introduction of a fluorine atom into the piperidine (B6355638) ring introduces significant stereoelectronic effects that dictate the molecule's preferred conformation. nih.govresearchgate.net In contrast to the general expectation that larger substituents prefer an equatorial position to minimize steric hindrance, fluorinated piperidines often exhibit a notable preference for an axial orientation of the fluorine atom. d-nb.inforesearchgate.net This preference is governed by a combination of hyperconjugation and electrostatic interactions. nih.govresearchgate.net
In protonated systems, such as the hydrochloride or trifluoroacetamide (B147638) salts of fluorinated piperidines, the preference for an axial fluorine conformer is often enhanced. nih.govresearchgate.net The presence of a positive charge on the nitrogen atom creates a strong charge-dipole interaction with the electronegative fluorine atom. nih.govresearchgate.net This interaction stabilizes the axial conformer, where the C-F dipole is oriented favorably with respect to the charged center.
Computational studies on 3-fluoropiperidine (B1141850) hydrochloride show that the axial conformer is significantly more stable than the equatorial conformer in both the gas phase and in solution. This stabilization is a key "fluoro directing effect" that can be exploited in molecular design. nih.govresearchgate.net
Table 2: Calculated Free Enthalpy Differences (ΔG) for Axial vs. Equatorial Conformers of Protonated 3-Fluoropiperidine
| Compound Analogue | Solvent | ΔG (axial → equatorial) [kcal/mol] | Preferred Conformation |
|---|---|---|---|
| 3-Fluoropiperidine HCl | Water | +4.8 (Gas Phase: +1.8) | Axial |
| 3-Fluoropiperidine TFA | Chloroform | +0.3 (Gas Phase: -0.3) | Axial |
Source: Data adapted from computational studies on 3-fluoropiperidine analogues. researchgate.net
The preference for the axial conformation in this compound can be largely attributed to the gauche effect. wikipedia.org The gauche effect describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, particularly when electronegative substituents are present. wikipedia.orgd-nb.info
This phenomenon is primarily explained by two factors:
Hyperconjugation: A stabilizing interaction occurs between the bonding orbital of a C-H bond (a good electron donor) and the antibonding orbital of the adjacent C-F bond (a good electron acceptor). wikipedia.orgnih.gov This σ(C-H) → σ*(C-F) donation is maximized in a gauche (or axial in a ring system) arrangement. nih.gov
Electrostatic Interactions: In protonated piperidines, the electrostatic attraction between the partially negative fluorine atom and the positively charged nitrogen center (or the protons on the adjacent carbon) further stabilizes the gauche/axial conformation. researchgate.net
These stereoelectronic effects are powerful enough to overcome the potential steric repulsion that might be associated with an axial substituent, making it the dominant conformation. d-nb.infonih.gov
Solvation Theories and their Influence on Chemical Reactivity and Stereoselectivity
Solvation plays a critical role in the conformational behavior and reactivity of fluorinated piperidines. nih.govnih.gov Computational investigations frequently use a Polarizable Continuum Model (PCM) to simulate the effects of a solvent. researchgate.net These studies reveal that the polarity of the solvent can significantly influence the conformational equilibrium. nih.govd-nb.info
For fluorinated piperidines, the axial conformer generally has a larger dipole moment than the equatorial conformer. d-nb.info Consequently, polar solvents tend to stabilize the axial conformer to a greater extent, shifting the equilibrium in its favor. d-nb.infonih.gov This solvent-induced conformational shift can have profound implications for the molecule's reactivity and stereoselectivity. Since the accessibility of the carbonyl group and the orientation of the fluorine atom in this compound are conformation-dependent, changing the solvent can alter reaction rates and the stereochemical outcome of reactions. For example, reactions that are highly dependent on the steric environment around the ketone or the electronic influence of the fluorine atom will be sensitive to the conformational population controlled by the solvent. nih.gov
Chemical Transformations and Derivatization Strategies of R 3 Fluoropiperidin 4 One Scaffolds
Functional Group Interconversions at the Piperidinone Core
The piperidinone core of (R)-3-fluoropiperidin-4-one allows for various functional group interconversions, which are essential for creating diverse molecular architectures. These transformations often involve the nitrogen atom and the carbonyl group, providing handles for further derivatization.
Key interconversions include:
N-Alkylation and N-Arylation: The secondary amine in the piperidinone ring can be readily functionalized through standard alkylation or arylation reactions. This allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.
Conversion to Lactams: The piperidinone structure is a cyclic lactam. Modifications at the nitrogen atom, such as the introduction of different protecting groups (e.g., Boc, Cbz) or various alkyl and aryl substituents, can influence the reactivity of the entire scaffold.
Oxidation and Reduction: While the primary focus is often on the carbonyl and fluorine-bearing carbon, other positions on the ring can potentially be oxidized or reduced, depending on the specific reaction conditions and the presence of other functional groups. imperial.ac.uk
A variety of reagents and methods can be employed for these transformations, drawing from the extensive toolbox of modern organic synthesis. ub.eduyoutube.comslideshare.net The choice of reagent is often dictated by the desired outcome and the need for chemo-, regio-, and stereoselectivity. imperial.ac.uk
Derivatization of Alkylated Lactam Products for Enhanced Functionality
Once the lactam nitrogen is alkylated, the resulting N-substituted this compound can be further derivatized to enhance its functionality. These modifications are crucial for fine-tuning the molecule's properties for specific applications, such as drug discovery.
Common derivatization strategies include:
Modification of N-Substituents: If the N-alkyl group contains a functional handle (e.g., an ester, a halide, an azide), this can be used for further synthetic manipulations. For example, an N-benzyl group can be introduced and later modified or removed. nih.gov
Introduction of Functional Groups at Other Positions: While challenging, it is possible to introduce additional functional groups onto the piperidine (B6355638) ring, further increasing molecular complexity and diversity.
These derivatization strategies allow for the creation of libraries of compounds with varied functionalities, which can be screened for desired biological activities.
Conversion to Related Fluorinated Nitrogen Heterocycles
The this compound scaffold serves as a versatile precursor for the synthesis of other important fluorinated nitrogen heterocycles. These transformations often involve the reduction of the carbonyl group or its conversion to other functional groups.
A key transformation of this compound is its reduction to the corresponding fluoropiperidinol. The stereochemical outcome of this reduction is of significant interest.
Diastereoselective Reduction: The reduction of the carbonyl group in N-protected (R)-3-fluoropiperidin-4-ones can lead to the formation of either cis- or trans-3-fluoropiperidin-4-ol. The stereoselectivity of this reaction is influenced by the choice of reducing agent and the nature of the N-substituent. For instance, the synthesis of cis-3-fluoropiperidin-4-ol (B2384693) has been reported through enantioselective methods. nih.govcapes.gov.br
Synthesis of Enantiopure Isomers: Enantioselective synthesis routes have been developed to produce specific enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly valued building block in medicinal chemistry. nih.govcapes.gov.br These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed hydroxyl group. nih.gov
The resulting fluoropiperidinols are themselves valuable intermediates for the synthesis of more complex molecules.
Table 1: Synthesis of Fluoropiperidinols
| Starting Material | Reagent/Catalyst | Product | Key Features |
|---|---|---|---|
| N-Boc-3-fluoropiperidin-4-one | Reducing Agent | cis-1-Boc-3-fluoropiperidin-4-ol | Diastereoselective reduction. nih.govcapes.gov.br |
| N-Boc-piperidin-4-one | Cinchona alkaloid catalyst | (R,S)-cis-1-Boc-3-fluoropiperidin-4-ol | Enantioselective fluorination and reduction. nih.gov |
| (3R,4S)-rel-3-Fluoro-4-piperidinol hydrochloride | - | cis-3-fluoropiperidin-4-ol hydrochloride | Commercially available building block. chemdad.com |
| (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride | - | (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride | Stereochemically defined fluorinated piperidine derivative. evitachem.com |
Another important transformation of this compound is its conversion to fluoroaminopiperidines. This is typically achieved through reductive amination.
Reductive Amination: The carbonyl group can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govsolubilityofthings.comresearchgate.netorganic-chemistry.orgrsc.org This one-pot procedure is a highly efficient method for introducing an amino group.
Stereochemical Considerations: The reductive amination can also proceed with stereoselectivity, leading to the formation of specific diastereomers of the fluoroaminopiperidine product. The stereochemical outcome can be influenced by the choice of reducing agent and the steric bulk of the amine and the piperidinone scaffold. researchgate.net
Double Reductive Amination: In some cases, a double reductive amination approach can be used to construct the piperidine ring itself, leading to polyhydroxypiperidines. chim.it
Fluoroaminopiperidines are key structural motifs in many biologically active compounds.
Table 2: Preparation of Fluoroaminopiperidines
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| This compound | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Fluoroaminopiperidine | One-pot reductive amination. nih.govresearchgate.netorganic-chemistry.org |
| 3-Amino-4-halopyridines | Aldehyde/Ketone, Acid, Reducing Agent | N-Substituted-3-amino-4-halopyridines | Sequential Boc-removal and reductive amination. nih.gov |
| Dicarbonyl compound | Amine/Hydroxylamine | Polyhydroxypiperidine | Double reductive amination for piperidine skeleton construction. chim.it |
Reactions Involving the Carbonyl Group and the Fluorine Atom
The reactivity of this compound is significantly influenced by the interplay between the carbonyl group and the adjacent fluorine atom.
Carbonyl Reactivity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. siue.edu However, the conformational preferences of α-fluoroketones can sometimes lead to lower than expected reactivity. beilstein-journals.org A wide range of nucleophiles can add to the carbonyl group, including organometallic reagents, enolates, and hydrides. siue.edulibretexts.orgmasterorganicchemistry.com
Fluorine Atom Reactivity: The C-F bond is generally strong and unreactive. However, under specific conditions, the fluorine atom can be displaced or participate in reactions. The development of new fluorination and radiofluorination methods for pyridine (B92270) N-oxides highlights the potential for novel reactions involving the fluorine atom. nih.gov
Combined Reactivity: The proximity of the carbonyl group and the fluorine atom can lead to unique reactivity patterns. For example, certain reactions might proceed through an enolate or enol intermediate, where the fluorine atom can influence the stability and subsequent reactions of these species.
Understanding the reactivity of both the carbonyl group and the fluorine atom is crucial for designing synthetic routes that exploit the unique properties of this scaffold.
Ring-Opening and Ring-Expansion Reactions
While less common, ring-opening and ring-expansion reactions of the this compound scaffold can provide access to other heterocyclic systems or acyclic fluorinated building blocks.
Ring-Opening: Under certain conditions, the piperidinone ring can be opened. For example, hydrolysis of the lactam bond would lead to a fluorinated amino acid derivative. Fluorinative ring-opening of cyclopropanes has been shown to be an efficient method for 1,3-difluorination, suggesting that similar strategies might be applicable to other cyclic systems. rsc.orgnih.gov
Ring-Expansion: Reactions that involve the insertion of a carbon atom or other groups into the piperidine ring could lead to the formation of larger heterocycles, such as fluorinated azepanes. For instance, the Arndt-Eistert reaction is a known method for ring expansion of cyclic ketones. vanderbilt.edu
These transformations, while synthetically challenging, offer pathways to novel and structurally diverse fluorinated compounds.
Role of R 3 Fluoropiperidin 4 One As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Total Synthesis of Natural Products
While the piperidine (B6355638) ring is a common structural motif in a vast array of natural products, particularly alkaloids, the direct use of (R)-3-Fluoropiperidin-4-one as a starting material in the total synthesis of a specific, naturally occurring product is not prominently documented in scientific literature. nih.govnih.govresearchgate.netmdpi.comresearchgate.net However, the synthesis of fluorinated analogues of natural products is an area of active research, driven by the desire to enhance the biological properties of the parent molecule. nih.govnih.gov
Strategies for creating fluorinated alkaloids often involve precursor-directed biosynthesis or late-stage fluorination of complex intermediates. nih.gov For instance, fluorinated versions of quinine (B1679958) and tropane (B1204802) alkaloids have been synthesized to study their properties and biological activity. nih.gov The incorporation of fluorine can lead to derivatives with altered conformations and improved pharmacological profiles. Although not direct total syntheses of natural products, these studies underscore the value of fluorinated building blocks in generating novel, bioactive compounds inspired by nature. The synthesis of piperidine alkaloids often starts from readily available chiral sources like L-proline or L-pipecolinic acid, employing methods like the Henry-Nef protocol to construct the key structural features. nih.gov
Advanced Intermediates for Pharmacologically Active Compounds
The true value of this compound and its derivatives is most evident in their role as advanced intermediates for creating pharmacologically active compounds. The fluorinated piperidine scaffold is a privileged structure in drug discovery, with its incorporation known to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.govacs.org
The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and physicochemical properties. nih.govnih.gov Fluorinated piperidines are desirable motifs for this purpose, though their synthesis can be challenging. nih.govnih.gov Synthetic routes often involve the hydrogenation of the corresponding fluoropyridine precursors. nih.govnih.gov For example, a robust method for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst has been developed to produce a variety of fluorinated piperidines. nih.govacs.org These piperidines can then be further functionalized. The table below illustrates examples of fluorinated piperidine derivatives synthesized as building blocks for drug analogues.
| Product Name | Starting Material Class | Synthetic Method Highlight | Reference |
| Cbz-protected Fluoropiperidines | Fluoropyridines | Heterogeneous palladium-catalyzed hydrogenation | nih.govacs.org |
| Fmoc-protected Fluoropiperidines | Fluoropyridines | Heterogeneous palladium-catalyzed hydrogenation | nih.govacs.org |
| Amide-substituted Fluoropiperidines | Fluoropyridines | Heterogeneous palladium-catalyzed hydrogenation and subsequent amidation | nih.govacs.org |
The stereochemistry of the fluorine atom on the piperidine ring has a profound impact on the molecule's properties and its interactions with biological targets. The position and orientation (axial vs. equatorial) of the fluorine atom can significantly alter the basicity (pKa) of the piperidine nitrogen. This modulation is a key tool in drug design to optimize binding to target receptors while minimizing off-target effects, such as binding to the hERG ion channel, which can lead to cardiovascular toxicity.
This compound is a key precursor for the synthesis of syn-3-fluoro-4-aminopiperidine derivatives, which are critical pharmacophores in a new class of drugs targeting the calcitonin gene-related peptide (CGRP) receptor for the treatment of migraine. Researchers at Merck developed an efficient, enantioselective synthesis of a CGRP receptor antagonist where the key step involved the dynamic kinetic asymmetric transamination of a protected 3-fluoropiperidin-4-one (B1326556) derivative. This biocatalytic approach provided the desired syn-amino-fluoro-piperidine intermediate with high stereoselectivity, forming the core of the final active pharmaceutical ingredient.
The fluorinated piperidine scaffold is also central to the development of potent and selective antagonists for the human 5-HT2A receptor, a target for treating various central nervous system disorders. Research has shown that incorporating a fluorine atom into the piperidine ring of 2-phenyl-3-piperidylindoles can significantly improve oral bioavailability by lowering the pKa of the basic nitrogen. This modification led to the discovery of highly potent antagonists. One such compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, demonstrated nanomolar affinity for the h5-HT2A receptor and excellent bioavailability in preclinical studies. The synthesis of these compounds relies on the availability of appropriately substituted fluoropiperidine building blocks.
Applications in Agrochemical and Advanced Materials Science
The utility of fluorinated piperidines extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials science, where the unique properties imparted by fluorine are also highly valued. nih.govnih.govacs.org
The introduction of fluorine is a common strategy in the design of modern crop protection products to enhance efficacy and metabolic stability. dntb.gov.uanih.gov Fluorinated piperidines are recognized as important structural motifs in the search for new, effective fungicides, herbicides, and insecticides. nih.govcphi-online.com While many patents for agrochemicals describe fluorinated active ingredients, epo.orgepo.orgepo.orggoogle.comjustia.com the specific use of this compound as a direct precursor for a commercial product is not widely detailed in public-domain literature. However, the general importance of the fluoropiperidine scaffold in agrochemical research is well-established. nih.govacs.org
In materials science, fluorinated piperidines have been used to create novel functional materials. nih.gov A notable application is in the synthesis of specialized ligands and ionic liquids. Through a dearomatization-hydrogenation process of fluoropyridine precursors, researchers have successfully prepared fluorinated versions of the PipPhos ligand and novel fluorinated ionic liquids. nih.gov These materials exhibit unique physicochemical properties due to the presence of the C-F bond, opening possibilities for their use as catalysts, electrolytes, or advanced solvents. nih.gov
Future Research Directions for R 3 Fluoropiperidin 4 One
Exploration of Novel and More Efficient Synthetic Methodologies
The development of robust and efficient synthetic routes to enantiomerically pure (R)-3-Fluoropiperidin-4-one is a cornerstone of its future utility. While existing methods have enabled its synthesis, future research will likely concentrate on overcoming current limitations, such as multi-step procedures and the use of expensive reagents.
Key areas for exploration include:
Organocatalytic and Biocatalytic Approaches: The use of small organic molecules (organocatalysis) and enzymes (biocatalysis) offers a green and cost-effective alternative to metal-based catalysis. nih.govrsc.org Future work could focus on developing highly enantioselective organocatalytic fluorination reactions or identifying novel enzymes capable of producing this compound with high stereocontrol. nih.gov A hybrid bio-organocatalytic cascade, where a transaminase generates a key intermediate for a subsequent organocatalyzed reaction, presents another promising avenue. nih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of fluorinated pyridinium (B92312) salts has emerged as a powerful strategy for accessing chiral fluoropiperidines. dicp.ac.cn Future investigations could adapt this methodology for the synthesis of this compound, potentially offering a more direct and scalable route.
Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control for fluorination reactions, which can be hazardous. The development of a continuous flow synthesis for this compound would be a significant step towards its industrial-scale production.
Dearomatization-Hydrogenation Processes: A dearomatization-hydrogenation (DAH) process has been successfully employed for the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov Adapting this strategy could provide access to various substituted this compound derivatives with high diastereoselectivity.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. rsc.org | Catalyst loading, reaction times, and substrate scope. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme stability, substrate specificity, and cost of enzyme production. |
| Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. dicp.ac.cn | Catalyst cost, sensitivity to impurities. |
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability. | Initial setup cost, potential for clogging. |
| Dearomatization-Hydrogenation | Access to highly substituted derivatives, high diastereoselectivity. nih.gov | Requires specific precursors, catalyst sensitivity. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be apparent to human chemists. chemcopilot.comchemical.ainih.gov These tools leverage vast reaction databases to identify the most promising disconnections and starting materials.
Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and time) to maximize the yield and enantioselectivity of the synthesis of this compound. beilstein-journals.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net This data-driven approach can significantly reduce the number of experiments required for optimization.
Predictive Modeling of Reaction Outcomes: ML models can be developed to predict the outcome of a given reaction, including potential side products and impurities. This predictive capability can help chemists to design cleaner and more efficient synthetic processes.
The integration of AI and ML with automated synthesis platforms could ultimately lead to the autonomous discovery and production of this compound and its derivatives.
Development of Advanced Computational Models for Predictive Synthesis
Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for understanding and predicting the behavior of molecules and reactions at the atomic level. nih.govrsc.org For this compound, advanced computational models can offer valuable insights into:
Conformational Analysis: The fluorine atom in this compound significantly influences its conformational preferences, which in turn affects its biological activity. technion.ac.ilacs.org Computational studies can accurately predict the most stable conformations and the energy barriers between them, providing crucial information for drug design.
Reaction Mechanism Elucidation: DFT calculations can be used to elucidate the detailed mechanisms of the reactions involved in the synthesis of this compound. This understanding can guide the development of more efficient catalysts and reaction conditions.
Prediction of Physicochemical Properties: Computational models can predict key physicochemical properties of this compound and its derivatives, such as pKa, lipophilicity, and solubility. These predictions can help to prioritize compounds for synthesis and biological evaluation.
The synergy between computational modeling and experimental work will be crucial for accelerating the development of new synthetic methods and applications for this important building block.
Broader Applications in Diverse Areas of Synthetic and Materials Chemistry
While the primary application of this compound is currently in medicinal chemistry, its unique properties make it an attractive candidate for a broader range of applications in synthetic and materials chemistry. nih.gov
Future research could explore its use in:
Development of Novel Catalysts: The rigid, chiral scaffold of this compound could be incorporated into the design of new organocatalysts or ligands for asymmetric metal catalysis.
Synthesis of Functional Materials: The introduction of fluorine can impart unique properties to materials, such as increased thermal stability and altered electronic properties. This compound could serve as a monomer or building block for the synthesis of novel fluorinated polymers or liquid crystals with tailored properties.
Probes for Chemical Biology: The strategic placement of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy as a powerful tool for studying biological systems. This compound derivatives could be developed as probes to investigate protein-ligand interactions or enzyme mechanisms.
By expanding the scope of its applications beyond traditional medicinal chemistry, the full potential of this compound as a versatile chemical entity can be realized.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of (R)-3-Fluoropiperidin-4-one for experimental design?
- Methodological Guidance : Prioritize determining solubility (polar vs. nonpolar solvents), stability under varying pH/temperature, and reactivity with common reagents. Key properties include:
- Rationale : Fluorination at the 3-position may enhance electrophilicity of the ketone, requiring controlled handling. Use HPLC or NMR to monitor degradation .
Q. How to design a study comparing this compound with its enantiomer (S-isomer)?
- Framework : Apply PICOT:
- P opulation: Target enzyme/receptor (e.g., kinase or GPCR models).
- I ntervention: (R)-isomer at varying concentrations.
- C omparison: (S)-isomer or non-fluorinated analog.
- O utcome: Binding affinity (IC₅₀) or catalytic inhibition.
- T ime: Acute vs. prolonged exposure.
Q. What safety protocols are essential for handling this compound?
- Critical Measures :
- Engineering Controls : Fume hoods for synthesis/purification .
- PPE : Nitrile gloves, chemical goggles, and lab coats .
- Emergency Procedures : Immediate eye wash and shower access .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Strategies :
- Validate computational models (e.g., DFT calculations) with kinetic studies (e.g., stopped-flow spectroscopy).
- Cross-reference with literature on fluorinated piperidines to identify outliers .
Q. What advanced techniques characterize this compound’s conformational dynamics?
- Recommended Methods :
- Dynamic NMR : Resolve axial/equatorial fluorine ring puckering.
- X-ray Crystallography : Confirm absolute configuration and intermolecular interactions.
- Isotopic Labeling : Use ¹⁸O or ²H to track ketone reactivity .
- Data Interpretation : Compare crystallographic data with solution-state NMR to assess environmental effects .
Q. How to formulate hypothesis-driven questions for pharmacological studies?
- FINER Criteria :
- Feasible : Access to in vitro disease models (e.g., cancer cell lines).
- Novel : Focus on understudied targets (e.g., fluorinated modulators of ion channels).
- Ethical : Adhere to IACUC protocols for in vivo work .
Q. What statistical methods optimize dose-response analysis for this compound?
- Approaches :
- Nonlinear Regression : Fit data to Hill or Logit models.
- Bootstrapping : Estimate confidence intervals for EC₅₀ values.
- Meta-Analysis : Pool data from replicate studies to address variability .
- Software : Use GraphPad Prism or R packages (e.g.,
drc) for robust curve fitting .
- Software : Use GraphPad Prism or R packages (e.g.,
Q. How to address ethical challenges in open-data sharing for this compound research?
- Guidelines :
- De-identification : Remove patient-specific data in clinical studies.
- Compliance : Follow GDPR or HIPAA for human-derived samples .
- Data Repositories : Use platforms like PubChem or Zenodo with embargo options .
Key Considerations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
